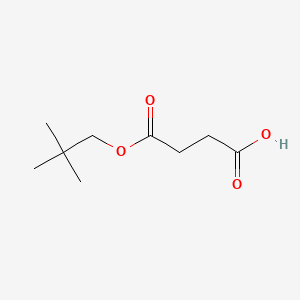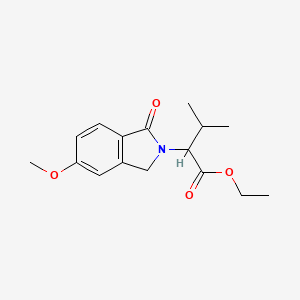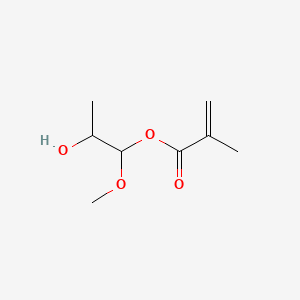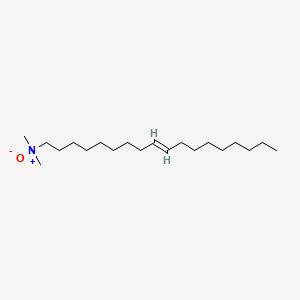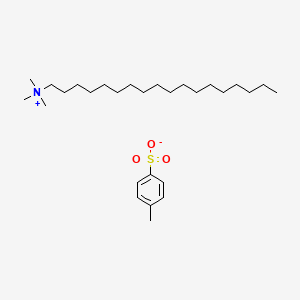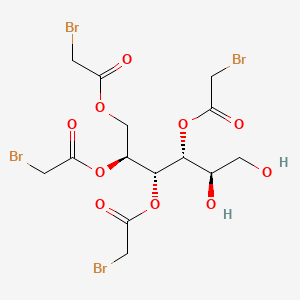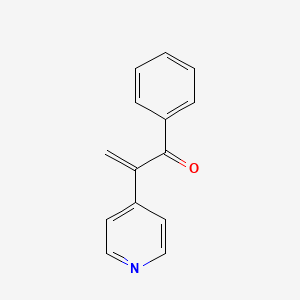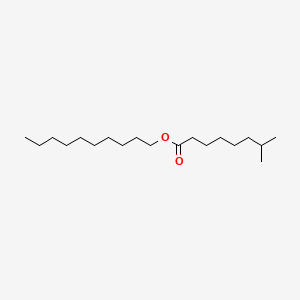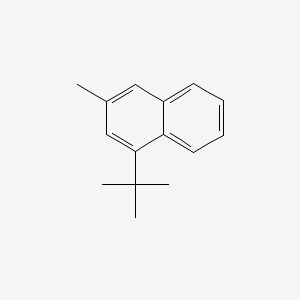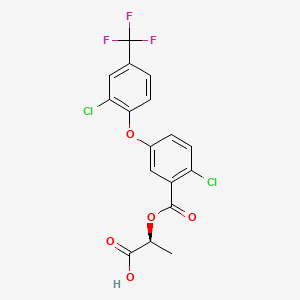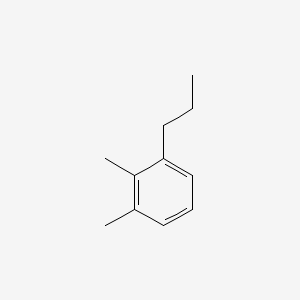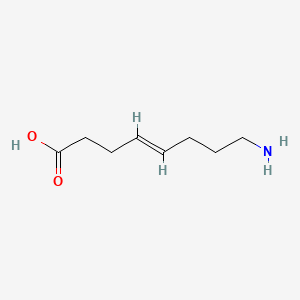
8-Aminooct-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminooct-4-enoic acid is an organic compound with the molecular formula C8H15NO2. It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to an octene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminooct-4-enoic acid typically involves the reaction of oct-4-enoic acid with ammonia or an amine under controlled conditions. One common method includes the use of a catalyst to facilitate the addition of the amino group to the octene chain. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher efficiency. The use of biocatalysts or enzyme-mediated reactions is also explored to achieve greener and more sustainable production methods .
Chemical Reactions Analysis
Types of Reactions
8-Aminooct-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond in the octene chain can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 8-oxo-oct-4-enoic acid.
Reduction: Formation of 8-aminooctanoic acid.
Substitution: Formation of N-acyl or N-sulfonyl derivatives.
Scientific Research Applications
8-Aminooct-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Aminooct-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, leading to the formation of bioactive metabolites. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Aminohexanoic acid: Similar structure but with a shorter carbon chain.
8-Aminodecanoic acid: Similar structure but with a longer carbon chain.
4-Aminobut-2-enoic acid: Similar structure but with a different position of the double bond.
Uniqueness
8-Aminooct-4-enoic acid is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and biological properties.
Properties
CAS No. |
55348-89-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(E)-8-aminooct-4-enoic acid |
InChI |
InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-2H,3-7,9H2,(H,10,11)/b2-1+ |
InChI Key |
VIBUBBGZNCHOEE-OWOJBTEDSA-N |
Isomeric SMILES |
C(C/C=C/CCC(=O)O)CN |
Canonical SMILES |
C(CC=CCCC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



